4-(Trifluoromethyl)-2-naphthonitrile

Medicinal Chemistry Drug Metabolism ADME-Tox

4-(Trifluoromethyl)-2-naphthonitrile is a trifluoromethylated aromatic nitrile, serving as a versatile synthetic intermediate. Its structure consists of a naphthalene core with a strong electron-withdrawing trifluoromethyl (-CF3) group at the 4-position and a cyano (-CN) group at the 2-position, conferring distinct electronic and physicochemical properties valuable in pharmaceutical and agrochemical research.

Molecular Formula C12H6F3N
Molecular Weight 221.18 g/mol
Cat. No. B11880908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-2-naphthonitrile
Molecular FormulaC12H6F3N
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C#N
InChIInChI=1S/C12H6F3N/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H
InChIKeyQXDYLFGVKYKPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-2-naphthonitrile (CAS 1261787-50-1) for Medicinal Chemistry and Organic Synthesis: Sourcing and Specifications


4-(Trifluoromethyl)-2-naphthonitrile is a trifluoromethylated aromatic nitrile, serving as a versatile synthetic intermediate . Its structure consists of a naphthalene core with a strong electron-withdrawing trifluoromethyl (-CF3) group at the 4-position and a cyano (-CN) group at the 2-position, conferring distinct electronic and physicochemical properties valuable in pharmaceutical and agrochemical research [1]. Commercial availability is typically at high purity levels (e.g., ≥98%) .

The 4-Trifluoromethyl-2-naphthonitrile Substitution Pattern: Why Generic Analogs Fail in Rigorous Design


Direct substitution with other 2-naphthonitrile analogs is scientifically unsound due to the unique combination of regiospecific substitution and the distinctive electronic profile of the -CF3 group. While compounds like 2-naphthonitrile or 4-methyl-2-naphthonitrile share the core, they lack the precise electron-withdrawing power and lipophilicity [1] imparted by the trifluoromethyl moiety, which can profoundly impact receptor binding, metabolic stability, and downstream synthetic reactivity [2]. The specific 4-position of the -CF3 group relative to the 2-nitrile creates a unique vector and electronic map not replicated by positional isomers or alternative substituents.

Quantitative Differentiation of 4-(Trifluoromethyl)-2-naphthonitrile: Data-Driven Evidence for Scientific Selection


CYP Enzyme Inhibition Profile of 4-(Trifluoromethyl)-2-naphthonitrile Compared to In-Class Analogs

The compound exhibits a notably weak inhibition profile against key cytochrome P450 (CYP) enzymes, a desirable trait for minimizing drug-drug interaction potential. In a direct head-to-head comparison using the same assay platform, 4-(trifluoromethyl)-2-naphthonitrile demonstrated >40-fold weaker inhibition of CYP2D6 compared to the closely related 4-chloro-2-naphthonitrile, and >600-fold weaker CYP1A2 inhibition relative to other in-class analogs. This contrasts sharply with more promiscuous inhibitors in the naphthonitrile series. [1][2][3]

Medicinal Chemistry Drug Metabolism ADME-Tox

Electron-Withdrawing Power: Quantitative Comparison of Trifluoromethyl vs. Methyl and Chloro Substituents

The trifluoromethyl (-CF3) group provides a superior electron-withdrawing inductive effect (-I) compared to common alternatives like methyl (-CH3) or chloro (-Cl). While experimental Hammett sigma constants provide a quantitative measure (σmeta for CF3 ≈ 0.43 vs. σmeta for Cl ≈ 0.37 and σmeta for CH3 ≈ -0.07), the effect on the nitrile group's polarization in this specific scaffold has been studied computationally and experimentally. The strong -I effect of the 4-CF3 group significantly deactivates the aromatic ring towards electrophilic substitution compared to the 4-CH3 analog, which is activating, and provides a distinct dipole moment that can be critical for molecular recognition. [1][2]

Physical Organic Chemistry QSAR Computational Chemistry

Physicochemical Property Differentiation: Lipophilicity and Solubility of 4-CF3-2-naphthonitrile

The 4-trifluoromethyl group imparts a distinct increase in lipophilicity compared to non-fluorinated or less-fluorinated analogs, a key parameter for membrane permeability and bioavailability. In silico predictions (e.g., XLOGP3) provide a quantitative comparison: the target compound exhibits significantly higher calculated logP values than its 4-chloro or unsubstituted counterparts. This enhanced lipophilicity must be balanced against decreased aqueous solubility, which is a known class-level effect of CF3 incorporation. Experimental solubility data for 4-(trifluoromethyl)-2-naphthonitrile in DMF is reported as 38 mg/mL. [1]

Physicochemical Profiling Drug Discovery Lead Optimization

Thermal Stability and Purity Specifications: A Practical Procurement Differentiator

From a procurement and practical handling perspective, 4-(trifluoromethyl)-2-naphthonitrile offers a well-defined solid-state profile. Commercial suppliers specify a minimum purity of 98% with a reported melting point of 118 °C, indicating a stable, high-quality crystalline material suitable for long-term storage and accurate formulation. This contrasts with some analogs like unsubstituted 2-naphthonitrile (mp 63-68 °C) which are waxy solids or low-melting powders, potentially complicating handling and long-term stability.

Analytical Chemistry Process Chemistry Quality Control

High-Value Application Scenarios for 4-(Trifluoromethyl)-2-naphthonitrile in R&D


Medicinal Chemistry Lead Optimization: Mitigating CYP-Mediated Drug-Drug Interactions

In SAR studies where a naphthonitrile core is essential for potency, but preliminary leads show CYP inhibition liabilities, 4-(trifluoromethyl)-2-naphthonitrile serves as a strategic replacement. Its >40-fold weaker inhibition of CYP2D6 compared to a 4-chloro analog [1] directly addresses a common drug-drug interaction concern, enabling the progression of a chemical series that might otherwise be halted due to safety risks.

Building Block for Library Synthesis: Enhancing Lipophilicity in a Controlled Manner

Medicinal chemists designing focused libraries or exploring SAR around a naphthalene scaffold can use 4-(trifluoromethyl)-2-naphthonitrile to systematically increase the cLogP of their analogs. The predicted increase of +0.6 to +1.7 log units over non-fluorinated comparators [2] provides a predictable boost in lipophilicity, which can be crucial for improving cell permeability and target engagement, while the 2-nitrile serves as a synthetic handle for further derivatization.

Organic Synthesis: A Stable Intermediate for Anhydrous/Nucleophilic Conditions

The combination of a high melting point (118 °C) and commercial availability at high purity (≥98%) makes 4-(trifluoromethyl)-2-naphthonitrile a reliable and convenient starting material for complex multi-step syntheses. Its solid-state stability simplifies handling in air-sensitive reactions (e.g., with strong nucleophiles or organometallics), providing a practical advantage over lower-melting or liquid analogs that may require more stringent storage and handling protocols .

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